E12-Tetradecenyl acetate

Description

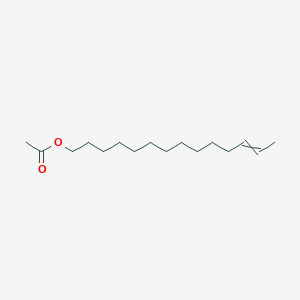

Structure

3D Structure

Properties

IUPAC Name |

[(E)-tetradec-12-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJBZFQLVNBSHX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014908 | |

| Record name | (E)-Tetradec-12-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-21-0, 54897-70-0 | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tetradecen-1-ol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Tetradec-12-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-tetradec-12-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Chemical Language of the European Corn Borer: A Technical Guide to the Discovery of (Z)- and (E)-11-Tetradecenyl Acetate in Ostrinia nubilalis

An important clarification: The initial query concerned the discovery of E12-tetradecenyl acetate (B1210297) in Ostrinia nubilalis. However, extensive research indicates that the primary sex pheromone components for the European corn borer are in fact (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate . E12-tetradecenyl acetate is the characteristic sex pheromone of the closely related Asian corn borer, Ostrinia furnacalis. This guide will focus on the discovery and analysis of the correct pheromone components for Ostrinia nubilalis.

Introduction

The European corn borer, Ostrinia nubilalis, is a significant agricultural pest, and understanding its chemical communication system has been pivotal in developing effective pest management strategies. The identification of its sex pheromone components, (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, in the early 1970s marked a significant milestone in chemical ecology. This discovery was the result of meticulous research involving the extraction of pheromones from female glands, sophisticated analytical chemistry, and extensive field trials. A key finding was the existence of distinct "pheromone races" or strains, primarily the Z-strain and the E-strain, which produce and respond to different ratios of these two isomers.

This technical guide provides a comprehensive overview of the discovery of (Z)- and (E)-11-tetradecenyl acetate as the primary sex pheromone components of Ostrinia nubilalis. It details the experimental methodologies employed, presents quantitative data in a structured format, and visualizes the key workflows and concepts.

Data Presentation

The discovery of the O. nubilalis pheromone system revealed the existence of distinct strains that utilize different isomeric blends of 11-tetradecenyl acetate. The two primary strains are the Z-strain and the E-strain.

| Strain | (Z)-11-tetradecenyl acetate | (E)-11-tetradecenyl acetate | Predominant Geographic Locations (North America) | Key References |

| Z-strain | ~97% | ~3% | Widespread across the Corn Belt | Klun et al., 1973[1] |

| E-strain | ~4% | ~96% | Primarily Northeastern United States | Kochansky et al., 1975[1] |

| Hybrid populations | Variable (e.g., 35:65 Z:E) | Variable (e.g., 65:35 Z:E) | Occur in regions of sympatry | Roelofs et al., 1985[2] |

Table 1: Isomeric composition of the sex pheromone in different strains of Ostrinia nubilalis.

Experimental Protocols

The identification of the sex pheromone of Ostrinia nubilalis involved a multi-step process combining chemical analysis and behavioral bioassays.

Pheromone Gland Extraction

The initial step was the careful extraction of the pheromone from the abdominal tips of virgin female moths, where the pheromone glands are located.

-

Insect Rearing: Ostrinia nubilalis larvae were reared on a semi-synthetic diet under controlled laboratory conditions (e.g., 16:8 light:dark photoperiod) to ensure a supply of virgin females.[1]

-

Gland Excision: The terminal abdominal segments of 3-day old virgin female moths, known to be at their peak pheromone production, were excised during the scotophase (dark period).[1]

-

Solvent Extraction: The excised glands were submerged in a small volume of a non-polar solvent, such as hexane, to extract the lipid-soluble pheromone components. The resulting extract was then carefully concentrated for analysis.

Chemical Analysis and Identification

A combination of analytical techniques was employed to separate, identify, and quantify the components of the pheromone extract.

-

Gas Chromatography (GC): The extract was injected into a gas chromatograph equipped with a capillary column. This separated the different chemical compounds in the extract based on their boiling points and interactions with the column's stationary phase.

-

Electroantennography (EAG): To identify which of the separated compounds were biologically active, the effluent from the GC column was split. One portion went to a standard detector (like a Flame Ionization Detector - FID), while the other was passed over an excised male moth antenna. The electrical responses of the antenna to different compounds were recorded, indicating which ones the male could detect.[1]

-

Mass Spectrometry (MS): The chemical structure of the EAG-active compounds was determined by coupling the gas chromatograph to a mass spectrometer (GC-MS). The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable way. The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint to identify the molecule. The mass spectra of the natural pheromone components were compared to those of synthetic standards of (Z)- and (E)-11-tetradecenyl acetate to confirm their identity.

Field Trapping Bioassays

Once the chemical identity of the pheromone components was determined, their behavioral activity was confirmed through field trapping experiments.

-

Lure Preparation: Synthetic (Z)- and (E)-11-tetradecenyl acetate were prepared in various ratios and doses and applied to rubber septa or other slow-release dispensers.

-

Trap Deployment: Traps (e.g., sticky traps or funnel traps) baited with the synthetic lures were placed in cornfields. The traps were typically arranged in replicated blocks to allow for statistical analysis of the results.

-

Data Collection and Analysis: The number of male moths captured in traps baited with different isomeric blends was recorded. Statistical analysis was used to determine the most attractive blend for the local O. nubilalis population. These field trials were crucial in identifying the existence of the Z and E pheromone strains in different geographic locations.[3]

Mandatory Visualization

Caption: Workflow for the identification of Ostrinia nubilalis sex pheromone.

Caption: Simplified signaling pathway of pheromone communication in Ostrinia nubilalis.

Conclusion

The discovery of (Z)- and (E)-11-tetradecenyl acetate as the sex pheromone of Ostrinia nubilalis was a landmark achievement in entomology and chemical ecology. The elucidation of the different pheromone strains has been fundamental to the development of effective monitoring and mating disruption strategies for this major agricultural pest. The experimental framework established during this research, combining meticulous chemical analysis with behavioral bioassays, has become a standard approach for pheromone identification in numerous other insect species. Continued research into the genetic basis of pheromone production and reception in O. nubilalis promises to provide even more refined and sustainable methods for its management.

References

The Biosynthesis of E12-Tetradecenyl Acetate in Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E12-Tetradecenyl acetate (B1210297) is a crucial component of the sex pheromone blend of several moth species, including the economically significant European corn borer, Ostrinia nubilalis.[1][2] A thorough understanding of its biosynthetic pathway is paramount for the development of novel and sustainable pest management strategies, such as mating disruption and the creation of targeted insecticides. This technical guide provides an in-depth overview of the core biosynthetic pathway of E12-tetradecenyl acetate, complete with quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The biosynthesis of E12-tetradecenyl acetate is a multi-step process that begins with common fatty acid metabolism and is catalyzed by a series of specialized enzymes. The primary steps involve the desaturation of a saturated fatty acid precursor, followed by chain-shortening, reduction to an alcohol, and finally, acetylation to yield the active pheromone component.

Core Biosynthetic Pathway

The biosynthesis of E12-tetradecenyl acetate from palmitic acid involves a four-step enzymatic cascade:

-

Δ14-Desaturation: The pathway is initiated by a Δ14-desaturase, an enzyme that introduces a double bond at the 14th carbon position of a C16 saturated fatty acyl-CoA, typically palmitoyl-CoA. This results in the formation of (E)-14-hexadecenoyl-CoA and (Z)-14-hexadecenoyl-CoA.

-

Chain Shortening (β-Oxidation): The C16 unsaturated fatty acyl-CoA undergoes one round of β-oxidation, a process that shortens the carbon chain by two carbons, yielding (E)-12-tetradecenoyl-CoA.

-

Reduction: A fatty acyl reductase (FAR) then catalyzes the reduction of the tetradecenoyl-CoA to its corresponding alcohol, (E)-12-tetradecen-1-ol.

-

Acetylation: The final step is the esterification of the fatty alcohol, catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the alcohol, producing E12-tetradecenyl acetate.

Data Presentation: Enzyme Specificity and Activity

While comprehensive kinetic data (Km, Vmax) for each enzyme in the E12-tetradecenyl acetate pathway is not extensively documented in publicly available literature, in vivo and in vitro studies provide valuable insights into their substrate specificities. The following tables summarize the available quantitative and semi-quantitative data.

| Table 1: Substrate Specificity of the Reductase System in Ostrinia furnacalis | | :--- | :--- | | Substrate (Fatty Acid) | Relative Conversion Rate to Acetate (%) | | Tetradecanoic acid | High | | Tridecanoic acid | 56 | | Pentadecanoic acid | <5 | | Hexadecanoic acid | <5 | | (E)-11-Tetradecenoic acid | Higher than Z isomer | | (Z)-11-Tetradecenoic acid | Lower than E isomer |

Note: Data is inferred from in vivo labeling studies. "High" indicates a significant conversion rate, though a precise percentage is not provided in the source material.[3]

| Table 2: Substrate Specificity of the Acetyltransferase in Ostrinia furnacalis | | :--- | :--- | | Substrate (Fatty Alcohol) | Relative Conversion Rate to Acetate | | Tetradecenols (C14:1) with double bond position from 7 to 13 (E and Z isomers) | Similar high conversion rates |

Note: The acetyltransferase exhibits low substrate specificity, efficiently converting a range of tetradecenols.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and characterize the E12-tetradecenyl acetate biosynthetic pathway.

Functional Characterization of Desaturases and Reductases via Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the expression of candidate moth enzymes in yeast to determine their function and substrate specificity.

a. Vector Construction and Yeast Transformation:

-

Isolate total RNA from the pheromone glands of female moths.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the open reading frames (ORFs) of candidate desaturase and reductase genes using gene-specific primers.

-

Clone the amplified ORFs into a yeast expression vector (e.g., pYEX-CHT).

-

Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression constructs using the lithium acetate method.

b. Yeast Culture and Induction:

-

Grow the transformed yeast cells in a selective synthetic defined medium lacking the appropriate nutrient (e.g., uracil) to maintain the plasmid.

-

Inoculate a larger culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression by adding an inducing agent (e.g., galactose for the GAL1 promoter).

-

For desaturase assays, supplement the medium with a potential fatty acid substrate (e.g., palmitic acid methyl ester). For reductase assays, supplement with a potential fatty acyl precursor.

-

Incubate the culture for 48-72 hours at 30°C with shaking.

c. Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract total lipids from the yeast pellet using a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Transesterify the fatty acyl components to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.

-

Extract the FAMEs with hexane (B92381).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme.

In Vivo Isotopic Labeling and Pheromone Analysis

This protocol uses stable isotope-labeled precursors to trace the biosynthetic pathway within the moth.

a. Preparation of Labeled Precursors:

-

Synthesize or procure deuterium-labeled fatty acids (e.g., [16,16,16-D3]palmitic acid).

-

Dissolve the labeled precursor in a suitable solvent (e.g., dimethyl sulfoxide) for topical application.

b. Application and Incubation:

-

Topically apply a small volume (e.g., 1-2 µL) of the labeled precursor solution to the pheromone gland of a female moth.

-

Incubate the moths for a defined period (e.g., 4-6 hours) to allow for the metabolism of the precursor.

c. Pheromone Extraction and Analysis:

-

Excise the pheromone glands from the treated moths.

-

Extract the pheromones by immersing the glands in a small volume of hexane for a few minutes.

-

Analyze the hexane extract by GC-MS.

-

Monitor the mass spectra for the incorporation of deuterium (B1214612) into the pheromone components and their intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones

This protocol outlines the instrumental analysis of pheromone extracts.

a. Instrumentation and Column:

-

Use a gas chromatograph coupled to a mass spectrometer.

-

Employ a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating fatty acid derivatives.

b. GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

c. MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

d. Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and with authentic standards.

-

Quantify compounds by comparing their peak areas to those of an internal standard.

Mandatory Visualizations

Caption: Biosynthetic pathway of E12-Tetradecenyl Acetate.

Caption: Workflow for enzyme functional characterization.

Conclusion

The biosynthesis of E12-tetradecenyl acetate in moths is a well-defined pathway involving a specific set of enzymes that modify common fatty acid precursors. While the general steps are understood, further research is needed to fully characterize the kinetics and regulatory mechanisms of each enzyme involved. The protocols outlined in this guide provide a robust framework for researchers to investigate these and other moth pheromone biosynthetic pathways, ultimately contributing to the development of innovative and environmentally benign pest control solutions. The heterologous expression of these pathways in organisms like yeast also opens up possibilities for the biotechnological production of pheromones for agricultural applications.[4][5]

References

- 1. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of E12-Tetradecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

E12-Tetradecenyl acetate (B1210297) is a significant semiochemical, primarily known for its role as an insect sex pheromone. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological function. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its spectroscopic characteristics. Furthermore, this document elucidates the biosynthetic pathway of related pheromones and the general signaling cascade initiated upon its reception by target organisms. This guide is intended to be a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management.

Chemical Structure and Identification

E12-Tetradecenyl acetate, with the IUPAC name [(E)-tetradec-12-enyl] acetate, is a long-chain unsaturated ester.[1] Its chemical structure consists of a fourteen-carbon chain with a single double bond in the trans or E configuration between carbons 12 and 13, and an acetate functional group at one end.

Molecular Formula: C₁₆H₃₀O₂[2]

Chemical Structure:

Caption: Chemical structure of (E)-12-Tetradecenyl acetate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for E12-Tetradecenyl acetate is provided in the tables below. This information is crucial for its identification, purification, and quantification.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 254.41 g/mol | [1] |

| CAS Number | 35153-21-0 | [2] |

| Appearance | Colorless oil | - |

| Boiling Point | 316.2 ± 11.0 °C (Predicted) | - |

| Density | 0.878 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Soluble in organic solvents such as hexane (B92381) and chloroform. | - |

Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.42 - 5.35 | m | 2H | -CH=CH- |

| 4.05 | t | 2H | -CH₂-O- |

| 2.04 | s | 3H | -O-C(=O)-CH₃ |

| 2.01 - 1.95 | m | 2H | -CH₂-C=C |

| 1.62 - 1.55 | m | 2H | -CH₂-CH₂-O- |

| 1.35 - 1.25 | m | 16H | -(CH₂)₈- |

| 0.96 | t | 3H | CH₃-C=C |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 171.2 | C=O |

| 131.5 | -CH=CH- |

| 125.8 | -CH=CH- |

| 64.7 | -CH₂-O- |

| 32.5 | -CH₂-C=C |

| 29.7 - 28.5 | -(CH₂)₈- |

| 25.9 | -CH₂-CH₂-O- |

| 21.0 | -O-C(=O)-CH₃ |

| 17.9 | CH₃-C=C |

Table 2.2.3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2855 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (alkane) |

| 1235 | Strong | C-O stretch (ester) |

| 965 | Medium | C-H bend (trans C=C) |

Table 2.2.4: GC-MS Fragmentation Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 194 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| Key fragments from cleavage of the hydrocarbon chain |

Biological Function and Signaling Pathway

E12-Tetradecenyl acetate is a well-documented sex pheromone component for several moth species, most notably the European Corn Borer (Ostrinia nubilalis) and the Asian Corn Borer (Ostrinia furnacalis).[3] In these species, the female releases a specific blend of pheromones, including E12-tetradecenyl acetate, to attract males for mating.

The detection of this pheromone by the male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae.

Pheromone Biosynthesis

The biosynthesis of E12-tetradecenyl acetate and similar moth pheromones originates from fatty acid metabolism.[4] The general pathway involves a series of enzymatic modifications to a saturated fatty acid precursor, typically palmitic acid (C16) or stearic acid (C18).

Caption: Generalized biosynthetic pathway for (E)-12-Tetradecenyl Acetate.

Olfactory Signaling Pathway

The reception of E12-tetradecenyl acetate by the male moth's antenna triggers a rapid and sensitive signaling cascade, leading to a behavioral response.

Caption: Olfactory signaling pathway for pheromone reception in moths.

Upon entering the sensillar lymph of the male moth's antenna, the hydrophobic E12-tetradecenyl acetate molecule is bound by a Pheromone-Binding Protein (PBP).[5][6] This complex transports the pheromone to the dendritic membrane of an olfactory sensory neuron, where it interacts with a specific Olfactory Receptor (OR).[7][8] This interaction, often in conjunction with the co-receptor Orco, leads to the opening of an ion channel, causing a depolarization of the neuronal membrane and the generation of an action potential.[7] This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to the male's upwind flight towards the female.

Experimental Protocols

Synthesis of (E)-12-Tetradecenyl Acetate

The following is a representative synthetic protocol adapted from the literature.[9]

Materials:

-

Crotonyl alcohol

-

Thionyl chloride

-

Magnesium turnings

-

2,3-Dihydropyran

-

p-Toluenesulfonyl chloride

-

Lithium tetrachlorocuprate solution in THF

-

Acetic anhydride (B1165640)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of 10-bromodecan-1-ol: React 1,10-decanediol with a suitable brominating agent (e.g., HBr) to achieve monobromination. Purify by distillation or chromatography.

-

Protection of the hydroxyl group: React 10-bromodecan-1-ol with 2,3-dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the tetrahydropyranyl (THP) ether.

-

Grignard reagent formation: React the protected 10-bromo-1-decanol with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Preparation of crotyl tosylate: React crotonyl alcohol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

-

Coupling reaction: Add the Grignard reagent to a solution of crotyl tosylate in anhydrous THF in the presence of a catalytic amount of lithium tetrachlorocuprate. This coupling reaction forms the carbon skeleton of (E)-12-tetradecen-1-ol, protected as the THP ether.

-

Deprotection: Remove the THP protecting group by treating the product from the previous step with an acid catalyst (e.g., p-toluenesulfonic acid) in methanol.

-

Acetylation: React the resulting (E)-12-tetradecen-1-ol with acetic anhydride in the presence of pyridine to form the final product, (E)-12-tetradecenyl acetate.

-

Purification: Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Caption: Workflow for the synthesis of (E)-12-Tetradecenyl Acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms or HP-INNOWAX).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp to 240 °C at 10 °C/min.

-

Hold at 240 °C for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Procedure:

-

Prepare a dilute solution of E12-tetradecenyl acetate in a suitable solvent (e.g., hexane).

-

Inject 1 µL of the sample into the GC-MS.

-

Acquire the total ion chromatogram and mass spectrum of the eluting peak corresponding to E12-tetradecenyl acetate.

-

Identify the compound by comparing its retention time and mass spectrum with that of an authentic standard.

Electroantennography (EAG) Protocol

Materials:

-

Live male moths (e.g., Ostrinia nubilalis).

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

-

Tungsten electrodes.

-

Conductive gel.

-

Humidified and purified air stream.

-

Stimulus delivery system (pipettes with filter paper).

-

Solutions of E12-tetradecenyl acetate in hexane at various concentrations.

Procedure:

-

Antenna Preparation: Anesthetize a male moth by cooling. Excise one antenna at the base. Mount the antenna between the recording and reference electrodes using conductive gel.

-

EAG Setup: Place the antennal preparation in a continuous stream of humidified, purified air.

-

Stimulus Preparation: Apply a known amount of the E12-tetradecenyl acetate solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulation and Recording: Deliver a puff of air from the stimulus pipette over the antenna. Record the resulting electrical potential difference (the EAG response).

-

Controls: Use a pipette with only the solvent as a negative control. A known potent attractant can be used as a positive control.

-

Data Analysis: Measure the amplitude of the EAG responses to different concentrations of E12-tetradecenyl acetate to determine the dose-response relationship.

Conclusion

E12-Tetradecenyl acetate is a vital chemical messenger in the life cycle of several key insect species. A thorough understanding of its chemical and physical properties, coupled with robust analytical and synthetic methods, is essential for its application in pest management and for advancing our knowledge of chemical ecology. This guide provides a foundational resource for researchers working with this important semiochemical.

References

- 1. (E)-Tetradec-12-enyl acetate | C16H30O2 | CID 5365773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (12E)-Tetradecen-1-yl acetate [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peripheral mechanisms of pheromone reception in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 9. CN103288635A - Preparation method of 12-tetradecadienyl acetate of corn borer sex pheromone - Google Patents [patents.google.com]

E12-Tetradecenyl Acetate as a Sex Pheromone in Lepidoptera: A Technical Guide

Abstract

(E)-12-Tetradecenyl acetate (B1210297) (E12-14:OAc) is a significant component of the sex pheromone blend of several lepidopteran species, most notably the Asian corn borer, Ostrinia furnacalis. While not a primary pheromone component for all Ostrinia species, it elicits demonstrable electrophysiological and behavioral responses in related species such as the European corn borer, Ostrinia nubilalis. This technical guide provides an in-depth overview of the role of E12-tetradecenyl acetate as a sex pheromone, detailing the experimental protocols used to quantify its effects, presenting available quantitative data, and illustrating the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, neurobiology, and pest management.

Introduction

Sex pheromones are critical mediators of reproductive behavior in a vast number of insect species, particularly within the order Lepidoptera. These chemical signals, typically released by females, are detected by males with extraordinary sensitivity and specificity, guiding them to potential mates. E12-tetradecenyl acetate is a C14 acetate ester that has been identified as a key component in the sex pheromone blend of various moth species. Its study provides valuable insights into the mechanisms of insect olfaction, speciation, and the development of sustainable pest management strategies.

This guide will focus on the methodologies used to characterize the activity of E12-tetradecenyl acetate, the quantitative outcomes of such studies, and the molecular pathways that transduce the pheromone signal into a behavioral response.

Quantitative Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays investigating the effects of tetradecenyl acetates in Ostrinia species. Due to a scarcity of publicly available quantitative data specifically for E12-tetradecenyl acetate's effect on Ostrinia nubilalis, illustrative data from studies on closely related compounds and species are presented to demonstrate typical experimental outcomes.

Table 1: Electroantennogram (EAG) Dose-Response of Ostrinia spp. to Tetradecenyl Acetates

| Pheromone Component | Dose (µg) | Mean EAG Response (mV ± SE) | Species | Reference |

| (Z)-12-Tetradecenyl acetate | 1 | 0.8 ± 0.1 | Ostrinia furnacalis | [1] |

| (E)-12-Tetradecenyl acetate | 1 | 0.7 ± 0.1 | Ostrinia furnacalis | [1] |

| (Z)-12-Tetradecenyl acetate | 10 | 1.5 ± 0.2 | Ostrinia furnacalis | [1] |

| (E)-12-Tetradecenyl acetate | 10 | 1.3 ± 0.2 | Ostrinia furnacalis | [1] |

| (Z)-11-Tetradecenyl acetate | 10 | 1.2 ± 0.15 | Ostrinia nubilalis (ZZ strain) | [2] |

| (E)-11-Tetradecenyl acetate | 10 | 0.5 ± 0.08 | Ostrinia nubilalis (ZZ strain) | [2] |

Note: Data for O. furnacalis is for a blend of (Z)- and (E)-12-tetradecenyl acetate. Data for O. nubilalis is presented to illustrate typical EAG responses to its primary pheromone components.

Table 2: Single Sensillum Recording (SSR) Responses of Ostrinia nubilalis Olfactory Receptor Neurons (ORNs) to Tetradecenyl Acetates

| Pheromone Component | ORN Type | Spike Frequency (spikes/s above spontaneous) | Reference |

| (E)-12-Tetradecenyl acetate | Large-spiking ORN | Responsive | [3] |

| (Z)-12-Tetradecenyl acetate | Large-spiking ORN | Responsive | [3] |

| (E)-11-Tetradecenyl acetate | Large-spiking ORN | Highly Responsive | [3] |

| (Z)-11-Tetradecenyl acetate | Small-spiking ORN | Highly Responsive | [3] |

| (Z)-9-Tetradecenyl acetate (antagonist) | Medium-spiking ORN | Responsive | [4] |

Table 3: Wind Tunnel Behavioral Responses of Ostrinia furnacalis Males to Pheromone Blends

| Pheromone Blend | % Taking Flight | % Upwind Flight | % Source Contact | Reference |

| (Z)-12- & (E)-12-14:OAc (3:2 ratio) | 81 | 81 | 44 | [5] |

| Control (Solvent) | 16 | 5 | 0 | [5] |

Note: This data illustrates a typical behavioral response in a wind tunnel bioassay to a pheromone blend containing a related isomer of tetradecenyl acetate.

Table 4: Field Trapping of Ostrinia nubilalis with Different Pheromone Blends

| Lure Composition (Z11-14:OAc:E11-14:OAc) | Mean Male Moths per Trap per Day | Reference |

| 97:3 ("Z" strain lure) | ~25 | [6] |

| 3:97 ("E" strain lure) | ~2 | [6] |

| 100:0 | ~5 | [6] |

| 3 Virgin Females | ~15 | [6] |

Note: This table demonstrates the specificity of trap capture to different pheromone blends in O. nubilalis and serves as a reference for field trapping experimental outcomes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used in the study of lepidopteran sex pheromones.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the entire antenna in response to an olfactory stimulus.

Methodology:

-

Insect Preparation: An adult male moth is anesthetized by chilling. The head is excised, and the antennae are kept intact.

-

Electrode Placement: The excised head is mounted on a stage with conductive gel. A recording electrode (a saline-filled glass capillary) is placed over the tip of one antenna, and a reference electrode is inserted into the back of the head capsule.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A defined puff of air carrying a known concentration of E12-tetradecenyl acetate is injected into the airstream.

-

Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded by a computer. The negative deflection in voltage from the baseline is measured as the EAG response.

-

Controls: A solvent-only puff is used as a negative control, and a standard compound known to elicit a strong response is used as a positive control.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum.

Methodology:

-

Insect Preparation: A live male moth is restrained in a pipette tip or on a slide with wax, exposing the antennae.

-

Electrode Placement: A reference electrode is inserted into the eye or another part of the head. The recording electrode, a sharpened tungsten wire, is carefully inserted through the cuticle at the base of a single trichoid sensillum.

-

Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air containing the pheromone are introduced into the airstream.

-

Data Acquisition: The electrical activity of the ORNs within the sensillum is recorded. The number of action potentials (spikes) per second is counted before (spontaneous activity) and during the stimulus.

-

Data Analysis: The response is quantified as the increase in spike frequency over the spontaneous firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone plume in a controlled environment.

Methodology:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow (typically 20-30 cm/s), temperature, humidity, and lighting (dim red light for nocturnal species) is used.

-

Pheromone Source: A specific amount of E12-tetradecenyl acetate is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

-

Insect Release: Male moths are acclimated to the tunnel conditions and then released from a platform at the downwind end.

-

Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 5 minutes). Key behaviors recorded include activation (taking flight), upwind flight, casting (zigzagging flight), and source contact.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated.

Field Trapping

Objective: To assess the attractiveness of E12-tetradecenyl acetate to male moths in a natural environment.

Methodology:

-

Trap and Lure Preparation: Sticky traps or funnel traps are baited with lures (e.g., rubber septa) impregnated with a precise dose of E12-tetradecenyl acetate.

-

Experimental Design: Traps are deployed in the field in a randomized block design to account for variations in the landscape. A standard distance is maintained between traps to avoid interference.

-

Trap Placement: Traps are typically placed at a height relevant to the flight behavior of the target species.

-

Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths of the target species is recorded.

-

Controls: Traps baited with a solvent-only lure are used as a negative control.

Signaling Pathways and Visualizations

The perception of E12-tetradecenyl acetate by a male moth's antenna initiates a cascade of molecular events within the ORNs, leading to the generation of a nerve impulse. The following diagrams illustrate these processes.

Pheromone Perception and Signal Transduction

Caption: Pheromone Signal Transduction Pathway in a Moth ORN.

Experimental Workflow for Pheromone Identification

Caption: Workflow for the Identification of a Sex Pheromone.

Conclusion

E12-tetradecenyl acetate is a behaviorally and electrophysiologically active compound for several species of Lepidoptera. The experimental protocols detailed in this guide provide a robust framework for quantifying its effects and understanding its role in chemical communication. While specific quantitative data for E12-tetradecenyl acetate in all relevant species may be limited in the public domain, the presented illustrative data and methodologies offer a clear understanding of how such research is conducted and the nature of the expected results. The elucidation of the pheromone signaling pathway provides a foundation for future research into the molecular basis of olfaction and the development of novel pest management strategies that are both effective and environmentally benign.

References

- 1. researchgate.net [researchgate.net]

- 2. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. eje.cz [eje.cz]

Olfactory Receptor Neurons Responding to E12-Tetradecenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E12-Tetradecenyl acetate (B1210297) (E12-14:OAc) is a key semiochemical involved in the chemical communication of various insect species. As a component of the sex pheromone blend of certain moths, it plays a crucial role in mate recognition and reproductive behavior. Understanding the neuronal mechanisms underlying the detection of this compound is paramount for the development of novel pest management strategies and for advancing our fundamental knowledge of chemosensation. This technical guide provides an in-depth overview of the olfactory receptor neurons (ORNs) that respond to E12-14:OAc, with a focus on the European Corn Borer, Ostrinia nubilalis. We will delve into the quantitative data characterizing these neuronal responses, detail the experimental protocols used to obtain this data, and visualize the proposed signaling pathways.

Data Presentation: Quantitative and Qualitative Responses of ORNs to E12-Tetradecenyl Acetate

The response of olfactory receptor neurons to E12-14:OAc has been characterized both in vitro using heterologous expression systems and in vivo through single-sensillum recordings.

In Vitro Dose-Response of OnOr1/Or2 to Pheromone Components

Studies utilizing two-electrode voltage clamp electrophysiology in Xenopus oocytes have quantified the response of specific olfactory receptors from O. nubilalis to E12-14:OAc and related compounds. The following table summarizes the dose-response characteristics of the OnOr1 receptor when co-expressed with the obligatory co-receptor Or2.

| Compound | EC50 (μM) | Hill Slope | Relative Efficacy |

| E12-14:OAc | 1.3 ± 0.3 | 1.1 ± 0.1 | 1.0 ± 0.1 |

| Z12-14:OAc | 1.9 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Z11-14:OAc | 3.6 ± 0.4 | 1.4 ± 0.2 | 0.8 ± 0.1 |

| E11-14:OAc | >100 | - | <0.1 |

| Z9-14:OAc | 2.1 ± 0.2 | 1.5 ± 0.2 | 0.9 ± 0.1 |

Data is presented as means ± SEM. EC50 and Hill slope values were determined from dose-response curves. Relative efficacy was calculated relative to the maximal response induced by E12-14:OAc.

In Vivo Responses of Ostrinia nubilalis ORNs

Single-sensillum recordings from the antennae of male Ostrinia nubilalis have identified specific ORNs that respond to E12-14:OAc. These neurons are housed within trichoid sensilla, which typically contain multiple ORNs with distinct spike amplitudes.

| Male Phenotype | ORN Type | Response to E12-14:OAc |

| Normal | Largest-spiking ORN | Elicits responses |

| Normal | Smaller-spiking ORN (responsive to Z11-14:OAc) | Can be stimulated |

| Rare | Largest-spiking ORN | Elicits responses |

| Rare | Smaller-spiking ORN (responsive to Z11-14:OAc) | Virtually no detectable response |

Experimental Protocols

The characterization of ORN responses to E12-14:OAc relies on precise and sensitive electrophysiological techniques. The following are detailed methodologies for the key experiments cited.

Single-Sensillum Recording (SSR)

This technique allows for the recording of action potentials from individual olfactory receptor neurons, providing high-resolution data on their sensitivity and specificity to different odorants.

1. Insect Preparation: a. An adult male Ostrinia nubilalis is anesthetized by cooling on ice for 2-3 minutes. b. The moth is immobilized in a pipette tip with its head protruding. The pipette tip is then fixed to a microscope slide with wax or clay. c. The antennae are stabilized using fine glass capillaries or minuten pins to prevent movement during recording.

2. Electrode Preparation and Placement: a. Recording Electrode: A sharpened tungsten microelectrode or a glass capillary filled with sensillum lymph saline is used. b. Reference Electrode: A similar electrode is inserted into the insect's eye or another part of the head to serve as the ground. c. Under a high-magnification microscope, the recording electrode is carefully inserted through the cuticle at the base of a target trichoid sensillum.

3. Odor Stimulation: a. E12-14:OAc and other test compounds are diluted in a solvent (e.g., paraffin (B1166041) oil or hexane) to the desired concentrations. b. A small piece of filter paper is loaded with a known amount of the diluted odorant and placed inside a Pasteur pipette. c. A continuous stream of purified, humidified air is directed over the antenna. Puffs of air (typically 0.5-1 second in duration) are passed through the odorant-containing pipette to deliver the stimulus.

4. Data Acquisition and Analysis: a. The electrical signals from the ORNs are amplified, filtered, and digitized using a data acquisition system. b. Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum based on their amplitude and waveform. c. The neuronal response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This in vitro method is used to study the function of specific olfactory receptors in a controlled environment.

1. Oocyte Preparation: a. Oocytes are surgically removed from a female Xenopus laevis frog. b. The oocytes are treated with collagenase to remove the follicular cell layer. c. Healthy, stage V-VI oocytes are selected for injection.

2. cRNA Injection: a. cRNA encoding the olfactory receptor of interest (e.g., OnOr1) and the co-receptor (e.g., Or2) are synthesized in vitro. b. A nanoinjector is used to inject a precise amount of each cRNA into the cytoplasm of the oocytes. c. The injected oocytes are incubated for 3-7 days to allow for protein expression.

3. Electrophysiological Recording: a. An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. b. Two microelectrodes filled with 3 M KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV). c. Odorants, including E12-14:OAc, are dissolved in the saline solution and perfused over the oocyte at various concentrations.

4. Data Analysis: a. The inward currents elicited by the application of the odorant are recorded. b. Dose-response curves are generated by plotting the current amplitude against the logarithm of the odorant concentration. c. These curves are then fitted to the Hill equation to determine the EC50 and Hill coefficient.

Mandatory Visualization

Signaling Pathways in Insect Olfactory Receptor Neurons

The precise signaling cascade initiated by the binding of E12-14:OAc to its receptor in O. nubilalis has not been fully elucidated. However, two primary models for insect olfactory transduction are currently debated: an ionotropic model and a metabotropic model involving G-proteins. The following diagrams illustrate these proposed pathways.

An In-depth Technical Guide to the Natural Sources and Analogs of (E)-12-Tetradecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-12-Tetradecenyl acetate (B1210297) is a significant semiochemical, primarily known for its role as an insect sex pheromone. This technical guide provides a comprehensive overview of its natural sources, with a focus on the Asian corn borer, Ostrinia furnacalis, and explores the landscape of its analogs. Detailed experimental protocols for the identification, analysis, and bioassay of this compound are provided, alongside visualizations of key biological and experimental processes to facilitate a deeper understanding for researchers in chemical ecology, pest management, and drug development.

Natural Sources of (E)-12-Tetradecenyl Acetate

The primary natural source of (E)-12-tetradecenyl acetate is the female sex pheromone of the Asian corn borer, Ostrinia furnacalis, a major agricultural pest. This compound is part of a specific blend of chemicals that mediate sexual communication and attract males for mating. The precise ratio of pheromone components is often critical for species-specific attraction.

Pheromone Composition of Ostrinia furnacalis

The female sex pheromone of the Asian corn borer is a blend of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. While the exact ratio can vary geographically, a common ratio is approximately 3:1 of the (Z) to (E) isomer[1]. Some populations also utilize n-tetradecyl acetate as a third component, which can enhance the blend's attractiveness to males[2].

Table 1: Quantitative Analysis of Ostrinia furnacalis Sex Pheromone Components in Xinjiang, China [2]

| Pheromone Component | Average Proportion in E/Z Isomers | Average Proportion in Ternary Blend |

| (Z)-12-tetradecenyl acetate (Z12-14:Ac) | 60.46% (SD=5.26) | - |

| (E)-12-tetradecenyl acetate (E12-14:Ac) | 39.54% | - |

| n-tetradecyl acetate (14:Ac) | - | 25.00% (SD=7.37) |

Analogs of (E)-12-Tetradecenyl Acetate

The biological activity of pheromones is highly dependent on their molecular structure, including the geometry of double bonds, chain length, and functional groups. Analogs of (E)-12-tetradecenyl acetate, which include its geometric isomer and compounds with altered chain lengths or functional groups, are crucial for understanding structure-activity relationships and for developing synthetic lures for pest management.

Biosynthesis of Tetradecenyl Acetate Pheromones in Moths

The biosynthesis of moth sex pheromones, including tetradecenyl acetates, is a well-studied process that begins with fatty acid metabolism. The pathway involves a series of enzymatic steps including desaturation, chain shortening, reduction, and acetylation. In Ostrinia species, the production of different isomers is controlled by the expression and activity of specific desaturase enzymes. For instance, the shift from producing Δ11- to Δ12-unsaturated fatty acid precursors is a key evolutionary step that differentiates the pheromone blends of the European corn borer (Ostrinia nubilalis) and the Asian corn borer (Ostrinia furnacalis).

Caption: Biosynthesis pathway of a related pheromone, (Z,E)-9,12-tetradecadienyl acetate.

Experimental Protocols

Pheromone Gland Extraction

This protocol details the extraction of pheromones directly from the insect's pheromone gland.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting scissors and fine-tipped forceps

-

Stereomicroscope

-

Glass vials with Teflon-lined caps

-

Hexane (B92381) (HPLC grade)

-

Internal standard (e.g., a C15 or C17 hydrocarbon)

Procedure:

-

Animal Preparation: Anesthetize a virgin female moth by chilling it on ice for a few minutes.

-

Gland Dissection: Under a stereomicroscope, carefully dissect the pheromone-producing gland, which is typically located at the tip of the abdomen.

-

Extraction: Place the excised gland into a glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Analysis: The resulting extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.

Materials:

-

Live male moth

-

Dissecting scissors and forceps

-

Wax or dental cement for mounting

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Micromanipulators

-

EAG amplification system

-

Odor delivery system (puff generator)

-

Pheromone dilutions in a suitable solvent (e.g., hexane or paraffin (B1166041) oil)

-

Filter paper strips

Procedure:

-

Antenna Preparation: Anesthetize a male moth and mount it on a holder. Excise the tip of one antenna.

-

Electrode Placement: Using micromanipulators, place the recording electrode (filled with electrolyte solution) over the cut end of the antenna. Insert the reference electrode into the moth's head or another part of the body.

-

Odor Delivery: A puff of charcoal-filtered, humidified air is delivered over the antenna. For stimulation, a filter paper strip containing a known amount of the pheromone is placed in the air stream.

-

Data Recording: The electrical potential changes (depolarizations) in the antenna in response to the odor stimulus are amplified and recorded. The amplitude of the EAG response is proportional to the number of responding olfactory sensory neurons.

-

Data Analysis: The peak amplitude of the EAG response is measured and compared across different stimuli and concentrations.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Live male moths

-

Pheromone dispenser (e.g., rubber septum)

-

Release cage

-

Video recording equipment

Procedure:

-

Acclimation: Acclimate the male moths to the wind tunnel conditions (e.g., temperature, humidity, and light) for at least 30 minutes before the experiment.

-

Pheromone Source Placement: Place the pheromone dispenser at the upwind end of the wind tunnel.

-

Insect Release: Release a single male moth from a cage at the downwind end of the tunnel.

-

Behavioral Observation: Record the moth's flight path and behaviors, such as taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Data Quantification: Quantify the percentage of moths exhibiting each behavior in response to the pheromone stimulus compared to a control (solvent only).

Table 2: Typical Parameters for Wind Tunnel Bioassays

| Parameter | Recommended Value/Range |

| Wind Speed | 20-50 cm/s |

| Temperature | 20-26 °C |

| Relative Humidity | 50-70% |

| Light Intensity | Dim red light for nocturnal insects |

| Pheromone Dose | 1 ng - 10 µg on a dispenser |

| Observation Time | 3-5 minutes per insect |

Experimental and Logical Workflows

Caption: A typical experimental workflow for pheromone identification and confirmation.

Pheromone Signaling Pathway

The detection of pheromones by insects initiates a signal transduction cascade within the olfactory sensory neurons located in the antennae. While the precise details can vary between species, a general model involves the binding of the pheromone to a pheromone receptor (PR), which is a type of odorant receptor (OR). This binding event can lead to the opening of an ion channel, either directly (ionotropic) or through a G-protein-coupled second messenger system (metabotropic), resulting in the depolarization of the neuron and the generation of an action potential.

Caption: A generalized pheromone signaling pathway in an insect olfactory sensory neuron.

References

The Role of (E)-12-Tetradecenyl Acetate in Insect Mating Behavior: A Technical Guide

Abstract: (E)-12-Tetradecenyl acetate (B1210297) (E12-14:OAc) is a crucial semiochemical that functions as a sex pheromone component for several insect species, primarily within the order Lepidoptera. As a key mediator of chemical communication, it elicits a cascade of specific behaviors in conspecific males, initiating the mating sequence. This technical guide provides an in-depth analysis of the role of E12-14:OAc and its isomers in insect mating, detailing the underlying signaling pathways, behavioral responses, and the experimental methodologies used for their characterization. Quantitative data from electrophysiological and behavioral assays are summarized, and detailed protocols for key experiments are provided. This document is intended for researchers, scientists, and professionals in drug development and pest management seeking a comprehensive understanding of this potent insect attractant.

Mechanism of Action: From Signal to Behavior

(E)-12-Tetradecenyl acetate rarely acts in isolation. It is typically a component of a species-specific pheromone blend, where the precise ratio of multiple compounds is critical for eliciting a full behavioral response. For instance, in the Asian Corn Borer, Ostrinia furnacalis, the sex pheromone is a blend of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. The specific ratio of these isomers is vital for species recognition and mate attraction.

The role of E12-14:OAc and its isomers is to trigger a stereotyped sequence of mating behaviors in males, which includes:

-

Activation and Wing Fanning: Initial detection of the pheromone plume causes the male to become active and begin vibrating its wings.

-

Upwind Anemotaxis: The male flies upwind, navigating the pheromone plume towards the source (the calling female).

-

Casting Flight: If the male loses contact with the plume, it will perform a zigzagging or "casting" flight pattern to relocate it.

-

Source Location: Upon nearing the source, the concentration of the pheromone increases, guiding the male to land and initiate courtship displays.

Olfactory Signal Transduction Pathway

The perception of E12-14:OAc begins at the insect's antennae, which are covered in hair-like sensory structures called sensilla. The pheromone molecules enter the sensilla through pores in the cuticle and are transported through the aqueous sensillum lymph to the olfactory receptor neurons (ORNs). This process involves a well-orchestrated signaling cascade.[1][2]

Volatile pheromones are detected by ORNs that express specific odorant receptors (ORs).[2] The binding of the pheromone molecule to its cognate OR, which is typically co-expressed with a co-receptor (Orco), is thought to induce a conformational change that opens an ion channel.[3] This leads to a depolarization of the neuron's membrane, generating an action potential that is transmitted to the antennal lobe in the insect's brain for processing.[1]

Quantitative Data Summary

The physiological and behavioral effects of E12-14:OAc and its isomers can be quantified using various bioassays. Electroantennography (EAG) measures the overall electrical response of the antenna to an odorant, while wind tunnel assays quantify specific behavioral responses.

Electroantennogram (EAG) Responses

EAG is used to assess the sensitivity of the insect antenna to specific compounds. The amplitude of the EAG response (in millivolts) generally increases with the dose of the pheromone stimulus.

Table 1: EAG Responses of Male Asian Corn Borer (Ostrinia furnacalis) to a Synthetic Pheromone Blend (Z/E-12-Tetradecenyl Acetate)

| Dosage (µg) | Mean EAG Response (mV ± SE) |

| 0 (Control) | 0.21 ± 0.03 |

| 10 | 2.15 ± 0.11 |

| 100 | 1.53 ± 0.09 |

| 1000 | 1.17 ± 0.07 |

Data adapted from a study on O. furnacalis, which uses the 12-isomer of tetradecenyl acetate. The study found the 10 µg dose to be optimal for eliciting a strong response.[4]

Wind Tunnel Behavioral Assays

Wind tunnel experiments are critical for validating the biological activity of a pheromone by observing the sequence of mating behaviors.

Table 2: Behavioral Responses of Male Fall Armyworm (Spodoptera frugiperda) to Various Doses of a Sex Pheromone Blend in a Wind Tunnel

| Behavior Scored | 50 ppm | 100 ppm | 200 ppm | 400 ppm | Commercial Lure |

| Take Off (%) | 97.5 | 100.0 | 97.5 | 95.0 | 90.0 |

| Halfway (%) | 80.0 | 92.5 | 85.0 | 77.5 | 72.5 |

| Source Contact (%) | 62.5 | 87.5 | 72.5 | 60.0 | 55.0 |

Data represents the percentage of males (n=40 per treatment) completing a specific behavior. The study concluded that a 100 ppm dose was the most effective at eliciting the full behavioral sequence. Data adapted from Kennedy et al., 2022.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for studying pheromone-mediated behavior. The following sections outline standard methodologies for Electroantennography and Wind Tunnel Assays.

Protocol 1: Electroantennography (EAG)

EAG is a technique for measuring the summated potential changes from an insect's antenna in response to an olfactory stimulus.[6] The resulting electroantennogram represents the collective depolarization of numerous olfactory receptor neurons.[6]

Methodology:

-

Insect Preparation:

-

Anesthetize an adult male insect by chilling on ice or using CO₂.[6]

-

For a whole-insect preparation, immobilize the insect in a holder (e.g., a pipette tip or wax block) with the head and antennae exposed.[6]

-

For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors.[6]

-

-

Electrode Placement:

-

Use silver/silver-chloride (Ag/AgCl) electrodes pulled from glass capillaries and filled with a conductive electrolyte solution (e.g., saline solution).[6]

-

Reference Electrode: Insert the reference electrode into the insect's head or the basal end of the excised antenna.[6][7]

-

Recording Electrode: Gently bring the recording electrode into contact with the distal tip of the antenna. A small portion of the tip may be cut to ensure good electrical contact.[6]

-

-

Stimulus Delivery:

-

Prepare serial dilutions of E12-14:OAc in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil.[6]

-

Apply a known volume (e.g., 10 µL) of a dilution onto a filter paper strip and insert it into a glass Pasteur pipette.

-

The pipette is connected to an air delivery system that provides a purified, humidified air stream.

-

Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, directing the odorized air over the antenna.

-

Use a pipette with solvent only as a negative control.[6]

-

-

Data Acquisition and Analysis:

-

The potential difference between the electrodes is amplified (10-100x gain) by a high-impedance amplifier and filtered to reduce noise (e.g., 0.1-50 Hz band-pass).[6]

-

The signal is digitized and recorded using appropriate software.

-

The response is measured as the maximum amplitude of depolarization (in mV) from the baseline.

-

References

- 1. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 2. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchtrend.net [researchtrend.net]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

The Nuances of Scent: A Technical Guide to the Species Specificity of (E)-12-Tetradecenyl Acetate Pheromone Blends

For Researchers, Scientists, and Drug Development Professionals

The precise language of chemical communication governs the reproductive success of countless insect species. Among the vast vocabulary of semiochemicals, the specific blends of pheromones, often differing by only the subtle shift of a double bond or the ratio of isomers, ensure that mating signals reach their intended recipients. This technical guide delves into the core of this specificity, focusing on the role of (E)-12-tetradecenyl acetate (B1210297) and its related compounds in creating species-specific mating lures. Through an examination of quantitative data, detailed experimental protocols, and the underlying signaling pathways, this document provides an in-depth resource for professionals engaged in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Data Presentation: Pheromone Blend Composition and Behavioral Response

The critical factor in the species-specificity of pheromone communication is the precise ratio of individual components within the blend. Even minor variations can lead to a significant reduction or complete loss of attraction, and in some cases, can even act as a behavioral antagonist. The following tables summarize the quantitative composition of pheromone blends containing (E)-12-tetradecenyl acetate or its isomers for several key insect species, along with the observed behavioral responses of male moths.

| Species | Family | Common Name | Pheromone Blend Composition | Male Behavioral Response |

| Ostrinia furnacalis | Crambidae | Asian Corn Borer | (Z)-12-Tetradecenyl acetate : (E)-12-Tetradecenyl acetate (approx. 2:1) | Strong attraction and upwind flight to the 2:1 blend. |

| Ostrinia nubilalis (Z-strain) | Crambidae | European Corn Borer | (Z)-11-Tetradecenyl acetate : (E)-11-Tetradecenyl acetate (97:3) | Maximal attraction to the 97:3 Z/E blend. |

| Ostrinia nubilalis (E-strain) | Crambidae | European Corn Borer | (Z)-11-Tetradecenyl acetate : (E)-11-Tetradecenyl acetate (1:99) | Maximal attraction to the 1:99 Z/E blend. |

| Chilo suppressalis | Crambidae | Asiatic Rice Borer | (Z)-11-Hexadecenal : (Z)-13-Octadecenal : (Z)-9-Hexadecenal (e.g., 48:6:5 or 73:10:8 ratios used in lures) | Attraction of males for monitoring and mass trapping.[1][2][3] |

| Plodia interpunctella | Pyralidae | Indian Meal Moth | (Z,E)-9,12-Tetradecadienyl acetate (major component) | Strong attractant for male moths.[4] |

| Spodoptera exigua | Noctuidae | Beet Armyworm | (Z,E)-9,12-Tetradecadienyl acetate (major component) | A key component of the female sex pheromone blend that attracts males.[5] |

| Cadra cautella | Pyralidae | Almond Moth | (Z,E)-9,12-Tetradecadienyl acetate (major component) | Primary sex pheromone component for attracting males.[6] |

| Euhyponomeutoides albithoracellus | Yponomeutidae | Currant Bud Moth | (E)-11-Tetradecenyl acetate : (Z)-11-Tetradecenyl acetate (optimal ratios of 25:75 to 50:50) | Strong attraction of males to the specific blend of E and Z isomers.[7][8] |

| Yponomeuta rorrella | Yponomeutidae | Willow Ermine Moth | Utilizes (E)-12-tetradecenyl acetate as an attractant. | Attracts male moths. |

Experimental Protocols

The identification and validation of species-specific pheromone blends rely on a suite of precise analytical and behavioral bioassays. The following sections provide detailed methodologies for the key experiments cited in the study of pheromone specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Gland Analysis

Objective: To identify and quantify the chemical components of a female moth's pheromone gland extract.

Methodology:

-

Pheromone Gland Extraction:

-

Excise the pheromone glands from virgin female moths during their calling period (typically in the scotophase).

-

Immediately place the glands in a small vial containing a minimal volume of a high-purity solvent (e.g., hexane).

-

Allow the extraction to proceed for a set period (e.g., 30 minutes to a few hours) at a controlled temperature.

-

-

Sample Preparation:

-

Carefully remove the gland tissue from the solvent.

-

Concentrate the extract under a gentle stream of nitrogen to the desired volume.

-

-

GC-MS Analysis:

-

Injection: Inject a small aliquot (e.g., 1 µL) of the extract into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute all compounds.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each component is a unique fingerprint that can be compared to libraries of known compounds for identification. The retention time in the gas chromatogram provides an additional layer of confirmation. Quantification is achieved by comparing the peak areas of the components to those of known standards.[9]

-

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to specific pheromone components and blends, providing a measure of olfactory sensitivity.

Methodology:

-

Antenna Preparation:

-

Anesthetize a male moth (e.g., by chilling).

-

Carefully excise an antenna at its base.

-

Mount the antenna between two electrodes using a conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip (a small portion of the tip may be removed to ensure good contact).

-

-

Stimulus Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.

-

Test compounds are dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper inside a Pasteur pipette.

-

A puff of air is passed through the pipette, delivering the odorant stimulus into the continuous airstream directed at the antenna.

-

-

Recording and Amplification:

-

The electrical potential difference between the two electrodes is amplified and recorded by a computer.

-

When the antenna detects an active compound, the olfactory receptor neurons depolarize, resulting in a negative voltage deflection in the recorded signal (the EAG response).

-

-

Data Analysis:

-

The amplitude of the EAG response (in millivolts) is measured for each stimulus.

-

Responses to a solvent blank are subtracted from the responses to the test compounds to correct for any mechanical stimulation.

-

Dose-response curves can be generated by testing a range of concentrations for each compound.

-

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural plume tracking.

Methodology:

-

Wind Tunnel Setup:

-

Use a wind tunnel with controlled airflow (laminar flow), temperature, humidity, and lighting (often dim red light for nocturnal species).

-

The upwind end of the tunnel contains the pheromone source, while the downwind end has a release platform for the moths.

-

-

Pheromone Source:

-

The synthetic pheromone blend is applied to a dispenser (e.g., a rubber septum or filter paper) at a specific concentration.

-

The dispenser is placed at the upwind end of the tunnel.

-

-

Moth Preparation and Release:

-

Use virgin male moths of a specific age that have been acclimated to the wind tunnel conditions.

-

Individually release moths onto the platform at the downwind end of the tunnel.

-

-

Behavioral Observation and Quantification:

-

Observe and record the sequence of behaviors for a set period (e.g., 5 minutes). Key behaviors include:

-

Activation: The moth initiates wing fanning or walking.

-

Take-off: The moth begins to fly.

-

Upwind Flight: The moth flies towards the pheromone source in a characteristic zig-zagging pattern.

-

Source Contact: The moth lands on or very near the pheromone source.

-

-

The percentage of moths exhibiting each behavior is calculated for each tested blend.[5][8][10][11][12]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in pheromone perception and the methodologies used to study them, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mating Disruption of Chilo suppressalis From Sex Pheromone of Another Pyralid Rice Pest Cnaphalocrocis medinalis (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ent.iastate.edu [ent.iastate.edu]

- 6. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Pheromones and Semiochemicals of genus, Yponomeuta (Lepidoptera: Yponomeutidae) [pherobase.com]

- 11. journals.flvc.org [journals.flvc.org]

- 12. scienceopen.com [scienceopen.com]

The Evolution of (E)-12-Tetradecenyl Acetate Signaling in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-12-tetradecenyl acetate (B1210297) (E12-14:OAc) is a key sex pheromone component in the chemical communication systems of numerous insect species, most notably within the genus Ostrinia, which includes significant agricultural pests like the Asian corn borer (Ostrinia furnacalis). The evolution of this signaling molecule provides a fascinating case study in the diversification of chemical communication and its role in speciation. This technical guide offers an in-depth exploration of the biosynthesis, reception, and neural processing of E12-14:OAc, with a focus on the evolutionary shifts that have shaped this signaling pathway. Detailed experimental protocols and quantitative data are provided to support further research in this field.

Biosynthesis of (E)-12-Tetradecenyl Acetate

The biosynthesis of E12-14:OAc in female moths is a multi-step process that occurs in the pheromone gland, typically located on the terminal abdominal segments. The pathway begins with common fatty acid metabolism and is characterized by a series of enzymatic modifications that impart the specificity of the final pheromone molecule.

The Core Biosynthetic Pathway